molecular formula C13H18N2O3 B14899845 Ethyl (2-methyl-5-propionamidophenyl)carbamate

Ethyl (2-methyl-5-propionamidophenyl)carbamate

Cat. No.: B14899845
M. Wt: 250.29 g/mol
InChI Key: OHGFJADKMWJCGM-UHFFFAOYSA-N
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Description

Ethyl (2-methyl-5-propionamidophenyl)carbamate is a compound belonging to the class of carbamates, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-methyl-5-propionamidophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-propionamidophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-methyl-5-propionamidophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction typically produces amines .

Mechanism of Action

The mechanism of action of ethyl (2-methyl-5-propionamidophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-methyl-5-propionamidophenyl)carbamate is unique due to its specific structural features, such as the presence of a propionamide group and a methyl group on the phenyl ring. These structural elements contribute to its distinct chemical and biological properties compared to other carbamates .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl N-[2-methyl-5-(propanoylamino)phenyl]carbamate

InChI

InChI=1S/C13H18N2O3/c1-4-12(16)14-10-7-6-9(3)11(8-10)15-13(17)18-5-2/h6-8H,4-5H2,1-3H3,(H,14,16)(H,15,17)

InChI Key

OHGFJADKMWJCGM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCC

Origin of Product

United States

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